molecular formula C25H32N2O5 B2426538 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 921778-38-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2426538
CAS No.: 921778-38-3
M. Wt: 440.54
InChI Key: HDUJTCWNXIUENP-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-17(2)12-13-27-19-14-18(10-11-20(19)32-16-25(3,4)24(27)29)26-23(28)15-31-22-9-7-6-8-21(22)30-5/h6-11,14,17H,12-13,15-16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUJTCWNXIUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with condensation of substituted benzoxazepine precursors with chloroacetyl derivatives. For example, refluxing intermediates with reagents like triethylamine or potassium carbonate in polar aprotic solvents (e.g., DMF) under inert conditions is a standard approach . Purification often employs recrystallization (e.g., using pet-ether or ethyl acetate/hexane mixtures) or column chromatography with silica gel. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for verifying the benzoxazepine core and acetamide sidechain. For instance, the oxazepine ring’s carbonyl (C=O) appears at ~170 ppm in 13C^{13}\text{C} NMR, while methoxy groups resonate at ~55 ppm .
  • IR Spectroscopy: Stretching vibrations for amide (1650–1680 cm1^{-1}) and ether (1200–1250 cm1^{-1}) groups confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 416.469 for C23_{23}H26_{26}F2_2N2_2O3_3) .

Q. What solubility and stability considerations are relevant for in vitro assays?

Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). Stability tests under varying pH (4–9) and temperatures (4°C to 37°C) are recommended. For example, degradation studies via HPLC over 72 hours can identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning algorithms analyze experimental datasets to identify optimal conditions. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing optimization time by >50% compared to trial-and-error methods .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., N-substituted benzoxazepines) to identify shifts caused by steric or electronic effects .
  • Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis products) that may skew spectral interpretations .

Q. What strategies are effective for studying bioactivity while minimizing toxicity?

Methodological Answer:

  • In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like GPCRs or kinases, prioritizing assays for high-probability hits .
  • Toxicity Profiling: Use zebrafish embryos or murine models (e.g., Wister albino mice) for acute toxicity studies. Dose-response curves (10–100 mg/kg) identify safe thresholds .

Q. How to design experiments for analyzing reaction kinetics and mechanistic pathways?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to determine rate constants (e.g., pseudo-first-order kinetics for amide bond formation) .
  • Isotopic Labeling: 18O^{18}\text{O}-labeling of the oxazepine carbonyl group tracks oxygen exchange during hydrolysis, clarifying degradation mechanisms .

Data Contradiction Analysis Example

Scenario: Conflicting 1H^{1}\text{H} NMR signals for methoxy groups in different batches.
Resolution:

Verify solvent purity (e.g., deuterated DMSO vs. CDCl3_3) and calibration.

Perform NOESY experiments to assess conformational flexibility causing signal splitting.

Compare with crystallographic data (if available) to confirm spatial arrangements .

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